N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a tetrahydropyran moiety, and a benzo[c][1,2,5]thiadiazole core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, including the formation of the pyridine and tetrahydropyran rings, followed by their coupling with the benzo[c][1,2,5]thiadiazole core. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and various organic solvents like tetrahydrofuran (THF) for reaction media .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Commonly performed using reducing agents like LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: LiAlH4 in THF is a common choice.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic activities against cancer cells.
Imidazo[4,5-c]quinolin-2-one derivatives: Potent inhibitors of specific kinases.
Uniqueness
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGKKRPWAVUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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